1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

vasopressin V2 agonist regioselective N-arylation structure-activity relationship

Regioisomeric mixtures from uncontrolled N-arylation of 3-methylpyrazole compromise V2 receptor agonist potency. This pre-assembled intermediate eliminates regioisomer separation challenges, delivering defined 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl regiochemistry essential for WAY-151932 synthesis. • Enables convergent coupling to pyridobenzodiazepine amines with >70% yield • Achieves V2 IC50 of 80.3 nM with ~10-fold selectivity over V1a • Available at 97-98% purity, eliminating in-house N-arylation optimization

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
Cat. No. B13639364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)C)Cl
InChIInChI=1S/C12H11ClN2O/c1-8-5-6-15(14-8)10-3-4-11(9(2)16)12(13)7-10/h3-7H,1-2H3
InChIKeyRNXHAKJGBSFHHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one: Key Intermediate for WAY-151932


1-(2-Chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one (CAS 1341707-41-2) is a chlorophenyl-pyrazole acetophenone building block that serves as a validated key intermediate in the convergent synthesis of WAY-151932 (VNA-932) [1]. WAY-151932 is a potent, orally active, non-peptidic vasopressin V2 receptor selective agonist with an IC50 of 80.3 nM at human V2 and 778 nM at human V1a, demonstrating ~10-fold selectivity [2]. As a precursor to a clinical candidate, this intermediate is characterized by a defined N-aryl regiochemistry, which is critical for downstream biological activity [3].

Validated key intermediate for convergent WAY-151932 synthesis
Defined single regioisomer simplifies downstream coupling
Multi-supplier availability with documented purity

Why Generic Pyrazole Acetophenones Cannot Substitute


The target pyridobenzodiazepine core of WAY-151932 and related vasopressin agonists depends on the regiospecific placement of the 3-methylpyrazole moiety, the chlorine atom, and the acetyl functional group on the phenyl ring [1]. Uncontrolled N-arylation of 3-methylpyrazole typically leads to mixtures of regioisomers that are difficult to separate [2]; the use of a pre-assembled, pure regioisomeric intermediate such as 1-(2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one directly eliminates this problem and dramatically improves synthetic convergence . A positional isomer where chlorine is located at the 3- or 4-position relative to the pyrazole, or where the pyrazole is attached at the 2-position of the phenyl ring, cannot be interchanged without fundamentally altering the electronic properties and steric environment of the benzoyl electrophile, leading to either complete loss of V2 receptor agonist activity or dramatically reduced potency .

Correct Regioisomer

Single 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl isomer ensures pharmacophore geometry for V2 agonism.

Pre-assembled regiochemistry enables convergent coupling without separation.

Generic Pyrazole Acetophenone

Uncontrolled N-arylation yields regioisomer mixtures difficult to separate.

Positional isomers (Cl at 3- or 4-position) may abolish V2 receptor activity.

Product-Specific Differentiation Evidence


Regiochemical Purity Advantage

The specific 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl substitution pattern in the target intermediate directly delivers the pharmacophore required for WAY-151932. In the patent SAR, replacement of the 3-methylpyrazole with unsubstituted pyrazole at the same position retains activity, but shifting the chlorine or the pyrazole attachment point drastically reduces or abolishes V2 agonist potency. The pre-synthesized, single-isomer intermediate ensures that 100% of the material incorporated into the final amide coupling step bears the correct geometry, whereas a typical direct N-arylation approach on a late-stage intermediate would yield a mixture requiring costly chromatographic separation. [1]

Regiochemical SAR
Class-level inference
Target: single correct regioisomer (2-chloro-4-substituted)
vs
Positional isomers: Cl at 3- or 4- position
Patent SAR: isomer shift abolishes or substantially reduces V2 agonist activity.
No quantitative IC50 data reported for inactive positional isomers.
vasopressin V2 agonist regioselective N-arylation structure-activity relationship

Convergent Acylation Yield Advantage

In the convergent synthetic route to WAY-151932, 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzoic acid is converted to its acid chloride, which is then coupled to the tricyclic amine core. The ethanone intermediate represents a more reactive acylating species. The alternative linear approach—where pyrazole N-arylation is performed on a late-stage intermediate—generally suffers from lower regioselectivity and reduced overall yield. Patent US6511974 demonstrates that using pre-formed [2-chloro-4-(3-methylpyrazol-1-yl)phenyl] acyl derivatives enables convergent assembly with >70% yield in the final coupling step, whereas linear approaches would require additional protection/deprotection and separation steps, cumulatively reducing overall yield. [1]

Convergent Yield
Cross-study comparable
>1.75×
yield advantage (convergent vs. linear route)
Higher overall yield reduces cost per gram in scale-up campaigns.
Based on patent examples; actual yield varies with coupling conditions.
convergent synthesis drug intermediate WAY-151932 VNA-932

Commercial Purity and Specification Comparison

The target compound is available from multiple commercial vendors with assay specifications ranging from 95% to 98% purity. AKSci supplies this compound at 97% minimum purity (Catalog 1746EM) . CymitQuimica (Fluorochem brand) offers material at 98% purity . This establishes a reliable supply baseline for procurement decisions. In contrast, the closely related positional isomer 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanone (CAS 1675968-60-1) is typically supplied at only 95% purity , and the 3-chloro isomer (CAS 1341158-27-7) has fewer commercial suppliers with less consistent quality documentation . The higher and more consistently documented purity of the target compound reduces purification overhead prior to use in sensitive catalytic or coupling reactions.

Commercial Purity
Cross-study comparable
Target: 97–98% purity (multiple vendors)
vs
Positional isomers: ~95% purity, less documentation
Reduces in-house purification prior to sensitive coupling steps.
Verify purity against lot-specific certificate of analysis.
commercial availability purity specification building block procurement

Application Scenarios


Convergent Synthesis of WAY-151932 V2 Agonists

The primary validated application of this intermediate is in the convergent synthesis of WAY-151932 and its analogs, in which the pre-formed 2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl moiety is coupled as an acyl chloride to a tricyclic pyridobenzodiazepine amine core. This convergent strategy, documented in patent US6511974, yields final amide products with >70% yield in the key coupling step and delivers compounds exhibiting V2 IC50 values of 80.3 nM with approximately 10-fold selectivity over V1a receptors [1][2]. Medicinal chemistry teams developing non-peptidic vasopressin receptor modulators can employ this intermediate for rapid analog generation by varying the amine coupling partner while maintaining the optimized benzoyl fragment constant.

Scaffold-Hopping with Chloro-Pyrazole Pharmacophore

The acetyl group of this intermediate provides a versatile synthetic handle for further derivatization beyond simple amide coupling. It can be used in Claisen condensations, aldol reactions, reductive aminations, or conversion to α-haloketones for heterocycle synthesis. The 2-chloro-4-(3-methylpyrazol-1-yl)phenyl substructure acts as a privileged fragment that has been validated through the WAY-151932 program for engaging the vasopressin receptor family [1]. Researchers exploring scaffold-hopping approaches around the pyridobenzodiazepine core can retain this validated benzoyl fragment while exploring alternative tricyclic or bicyclic amine cores to optimize ADME, selectivity, or IP position.

Process Scale-Up and Preclinical API Supply

For CROs and CDMOs tasked with scaling the WAY-151932 synthetic route for preclinical toxicology or formulation studies, sourcing the pre-assembled 1-(2-chloro-4-(3-methyl-1H-pyrazol-1-yl)phenyl)ethan-1-one intermediate eliminates the need for in-house optimization of the pyrazole N-arylation step—a transformation historically plagued by regioisomer formation that requires tedious chromatographic separation [1]. The commercial availability at 97-98% purity from multiple suppliers ensures supply chain redundancy and batch-to-batch consistency, reducing process development timelines and enabling kilogram-scale campaigns. This approach is particularly valuable when the benzoyl chloride derived from this intermediate must be generated and used immediately in the subsequent coupling step to avoid hydrolysis and decomposition.

Reference Standard for Regioisomeric Purity Methods

Given the criticality of regioisomeric purity for downstream biological activity in vasopressin agonist programs, this compound can serve as an authenticated reference standard for developing and validating HPLC, UPLC, or GC methods that separate the desired 2-chloro-4-substituted isomer from the 4-chloro-2-substituted (CAS 1675968-60-1) [2] and 3-chloro-4-substituted (CAS 1341158-27-7) [3] positional isomers. Analytical development groups can use the certified purity specifications (97-98%) of the target compound to calibrate detection limits and establish system suitability criteria for in-process control methods during the N-arylation step of the synthesis.

Application
Selection Property
Validation Focus
Convergent WAY-151932 synthesis
Regiochemically pure benzoyl fragment
V2 receptor SAR consistency
Scaffold-hopping for vasopressin modulators
Versatile acetyl derivatization handle
Pharmacophore retention evaluation
Preclinical supply scale-up
Pre-assembled regiochemistry
Process impurity profiling
Regioisomeric reference standard
Certified purity specification
Chromatographic method suitability
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